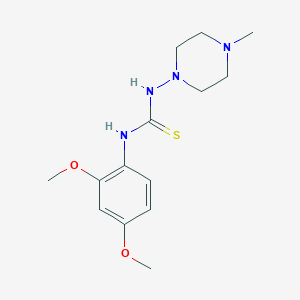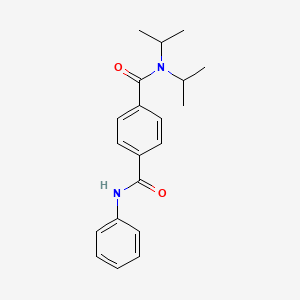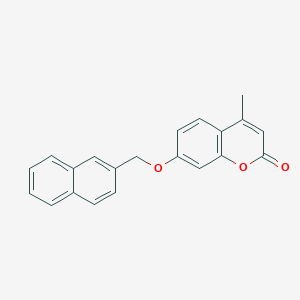
3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development and other research applications.
作用机制
The mechanism of action of 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and other molecular targets. The compound has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways. It has also been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
In addition to its antimicrobial and antitumor activities, 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to reduce oxidative stress and inflammation in various animal models, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is its versatility in research applications. It can be used in a variety of experiments, including cell culture studies, animal models, and drug delivery systems. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate. One area of interest is the development of new drug delivery systems using this compound. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is a promising compound with potential applications in various fields of scientific research. Its versatility and range of biochemical and physiological effects make it a valuable candidate for drug development and other research applications. Further studies are needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.
合成方法
The synthesis of 3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate involves the reaction of 2-hydroxy-4-quinolinecarboxylic acid with methoxycarbonyl chloride in the presence of triethylamine as a base. The resulting intermediate is then reacted with benzyl bromide to obtain the final product. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
科学研究应用
3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
属性
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-24-18(22)13-6-4-5-12(9-13)11-25-19(23)15-10-17(21)20-16-8-3-2-7-14(15)16/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVSFZXOEQPKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)



![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)

